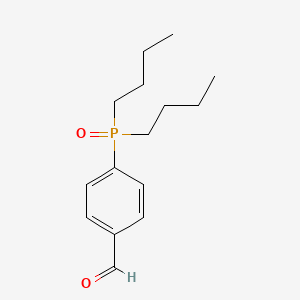![molecular formula C19H22N2O2S B14499236 N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide CAS No. 63116-03-0](/img/structure/B14499236.png)
N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide is a complex organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is particularly interesting due to its unique structure, which includes benzamido and sulfanylidene groups, making it a subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide typically involves the reaction of benzoyl chloride with pentylamine to form an intermediate, which is then reacted with a sulfur-containing reagent to introduce the sulfanylidene group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the safety of the process.
化学反応の分析
Types of Reactions
N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: The benzamido group can participate in substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.
科学的研究の応用
N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Benzamide: A simpler amide derivative of benzoic acid.
N,N-Dimethylbenzamide: A substituted benzamide with two methyl groups on the nitrogen.
Ethenzamide: An analgesic compound with a similar amide structure.
Uniqueness
N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide is unique due to its combination of benzamido and sulfanylidene groups, which confer distinct chemical and biological properties
特性
CAS番号 |
63116-03-0 |
|---|---|
分子式 |
C19H22N2O2S |
分子量 |
342.5 g/mol |
IUPAC名 |
N-(N-benzoyl-S-pentylsulfinimidoyl)benzamide |
InChI |
InChI=1S/C19H22N2O2S/c1-2-3-10-15-24(20-18(22)16-11-6-4-7-12-16)21-19(23)17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3,(H,20,21,22,23) |
InChIキー |
WBFZOCWYRNZDIT-UHFFFAOYSA-N |
正規SMILES |
CCCCCS(=NC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)
![1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene](/img/structure/B14499160.png)
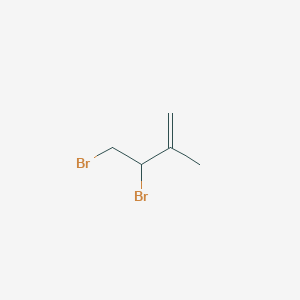
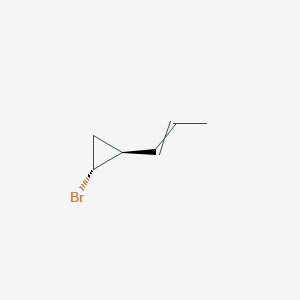
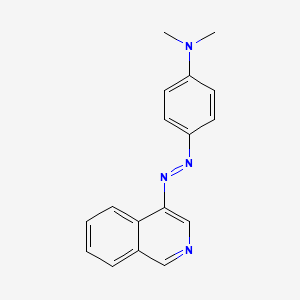

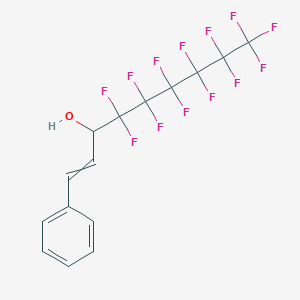


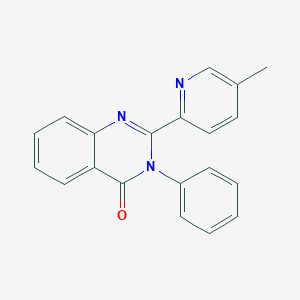
![2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B14499231.png)

